molecular formula C16H17BrO3S B2662152 2-Bromophenyl 4-tert-butylbenzene-1-sulfonate CAS No. 2380192-14-1

2-Bromophenyl 4-tert-butylbenzene-1-sulfonate

Cat. No. B2662152
M. Wt: 369.27
InChI Key: ZEUDQPPRKWNQRA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Based on its name, “2-Bromophenyl 4-tert-butylbenzene-1-sulfonate” likely has a complex molecular structure. The phenyl ring provides a planar, aromatic base for the molecule. The bromine atom, being a halogen, is likely involved in a polar covalent bond with one of the carbon atoms in the ring. The tert-butyl group is likely providing steric bulk.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromophenyl 4-tert-butylbenzene-1-sulfonate” would depend on its specific molecular structure. For example, the presence of the bromine atom and the sulfonate group might make it relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Palladium-Catalyzed N-Arylation of Sulfoximines

The palladium-catalyzed N-arylation of sulfoximines with aryl bromides, including 2-bromophenyl derivatives, represents a significant advancement in the synthesis of N-arylated sulfoximines. This method employs aryl bromides with various substitution patterns, showcasing the versatility of 2-bromophenyl derivatives in cross-coupling reactions. The reaction is noted for its high yield and stereospecific manner, indicating its potential in stereoselective synthesis (Bolm & Hildebrand, 2000).

Multi-Coupling Reagent Applications

3-Bromo-2-(tert-butylsulfonyl)-1-propene demonstrates the utility of bromophenyl derivatives as multi-coupling reagents. This compound reacts with various electrophiles to yield highly functionalized sulfones, showcasing the broad applicability of such derivatives in organic synthesis (Auvray, Knochel, & Normant, 1985).

Stereoselective Synthesis of α-Quaternary α-Amino Acid Derivatives

The stereoselective synthesis of α-quaternary α-amino acid derivatives using bromophenyl derivatives highlights their role in the synthesis of complex organic molecules. The process involves the N-alkylation of amido esters, followed by N-C(α) migration and the loss of sulfur dioxide, underscoring the strategic use of bromophenyl derivatives in synthesizing chiral compounds (Lupi et al., 2009).

Bromophenol Derivatives from Red Algae

Bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds with bromophenyl groups, reveal the natural occurrence and potential bioactivity of such compounds. Despite their inactivity against certain cancer cell lines and microorganisms, these compounds contribute to the understanding of naturally occurring bromophenyl derivatives and their potential applications in medicinal chemistry (Zhao et al., 2004).

Traceless Sulfenate Anion Precatalyst

The use of tert-butyl phenyl sulfoxide as a traceless precatalyst for generating sulfenate anions showcases the innovative applications of bromophenyl derivatives in catalysis. This approach enables the coupling of benzyl halides to trans-stilbenes, illustrating the role of bromophenyl derivatives in facilitating complex chemical transformations (Zhang et al., 2015).

Future Directions

The future directions for research on “2-Bromophenyl 4-tert-butylbenzene-1-sulfonate” would depend on its potential applications. These could range from medicinal chemistry to materials science .

properties

IUPAC Name

(2-bromophenyl) 4-tert-butylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3S/c1-16(2,3)12-8-10-13(11-9-12)21(18,19)20-15-7-5-4-6-14(15)17/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUDQPPRKWNQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromophenyl 4-tert-butylbenzene-1-sulfonate

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